4-Chloro-5-ethylthieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines These compounds are characterized by a fused ring system containing both a thiophene and a pyrimidine ring The presence of a chlorine atom at the 4-position and an ethyl group at the 5-position of the thienopyrimidine ring imparts unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-ethylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the construction of the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity while minimizing waste and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-ethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The thienopyrimidine ring can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alkoxides in the presence of a base (e.g., NaOH, K2CO3) and solvents like DMF or DMSO.
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids or boronate esters, and bases like K2CO3 or CsF in solvents such as toluene or dioxane.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) in suitable solvents.
Major Products Formed
Nucleophilic Substitution: Substituted thienopyrimidines with various functional groups at the 4-position.
Suzuki Coupling: Biaryl thienopyrimidine derivatives.
Oxidation and Reduction: Oxidized or reduced thienopyrimidine derivatives with altered electronic properties.
Scientific Research Applications
4-Chloro-5-ethylthieno[2,3-d]pyrimidine has found applications in various fields of scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Research: It is used as a tool compound to investigate the biological pathways and molecular mechanisms underlying various diseases.
Chemical Biology: Researchers use this compound to study the structure-activity relationships (SAR) of thienopyrimidine derivatives and to design more potent and selective analogs.
Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Chloro-5-ethylthieno[2,3-d]pyrimidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-Chloro-5-methylthieno[2,3-d]pyrimidine, 4-Chloro-5-phenylthieno[2,3-d]pyrimidine, and 4-Chloro-5-ethylpyrrolo[2,3-d]pyrimidine share structural similarities
Uniqueness: The presence of the ethyl group at the 5-position and the chlorine atom at the 4-position in this compound imparts distinct chemical and biological properties.
Properties
CAS No. |
917909-43-4 |
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Molecular Formula |
C8H7ClN2S |
Molecular Weight |
198.67 g/mol |
IUPAC Name |
4-chloro-5-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H7ClN2S/c1-2-5-3-12-8-6(5)7(9)10-4-11-8/h3-4H,2H2,1H3 |
InChI Key |
YEZNAACKSLBUHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=C1C(=NC=N2)Cl |
Origin of Product |
United States |
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